molecular formula C9H15N3O3S B6971339 [1-(1-Ethylpyrazol-4-yl)sulfonylazetidin-3-yl]methanol

[1-(1-Ethylpyrazol-4-yl)sulfonylazetidin-3-yl]methanol

Cat. No.: B6971339
M. Wt: 245.30 g/mol
InChI Key: INKWDJYIGNPKMQ-UHFFFAOYSA-N
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Description

[1-(1-Ethylpyrazol-4-yl)sulfonylazetidin-3-yl]methanol: is a chemical compound with a unique structure that combines a pyrazole ring, a sulfonyl group, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(1-Ethylpyrazol-4-yl)sulfonylazetidin-3-yl]methanol typically involves multiple steps, starting with the preparation of the pyrazole ring, followed by the introduction of the sulfonyl group, and finally the formation of the azetidine ring. Common reagents used in these steps include ethylhydrazine, sulfonyl chlorides, and azetidine derivatives. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, [1-(1-Ethylpyrazol-4-yl)sulfonylazetidin-3-yl]methanol is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with specific enzymes makes it valuable for understanding biochemical processes.

Medicine: In medicine, this compound has potential as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of [1-(1-Ethylpyrazol-4-yl)sulfonylazetidin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction.

Comparison with Similar Compounds

  • 2-Hydroxy-2-methylpropiophenone
  • 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
  • 4-Methoxyphenethylamine

Comparison: Compared to these similar compounds, [1-(1-Ethylpyrazol-4-yl)sulfonylazetidin-3-yl]methanol stands out due to its unique combination of a pyrazole ring, a sulfonyl group, and an azetidine ring

Properties

IUPAC Name

[1-(1-ethylpyrazol-4-yl)sulfonylazetidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O3S/c1-2-11-6-9(3-10-11)16(14,15)12-4-8(5-12)7-13/h3,6,8,13H,2,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKWDJYIGNPKMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)N2CC(C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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